Methyl ethanesulfinate

Description

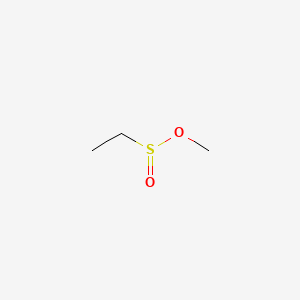

Structure

2D Structure

3D Structure

Properties

CAS No. |

31401-21-5 |

|---|---|

Molecular Formula |

C3H8O2S |

Molecular Weight |

108.16 g/mol |

IUPAC Name |

methyl ethanesulfinate |

InChI |

InChI=1S/C3H8O2S/c1-3-6(4)5-2/h3H2,1-2H3 |

InChI Key |

UTOWKUXZEJXEMP-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)OC |

Origin of Product |

United States |

Iii. Reaction Mechanisms and Reactivity Profiles of Methyl Ethanesulfinate

Fundamental Mechanistic Investigations of Sulfinate Ester Reactivity

The inherent polarity of the S=O bond and the nature of the ester linkage in sulfinate esters like methyl ethanesulfinate (B1267084) govern their fundamental reactivity. The sulfur atom, being electron-deficient, is susceptible to nucleophilic attack, while the oxygen atoms can be protonated or complexed with Lewis acids, activating the molecule for further reactions.

Nucleophilic substitution at the sulfinyl sulfur is a key reaction pathway for sulfinate esters. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. The approach of a nucleophile to the sulfur center occurs from the side opposite to the leaving group (the methoxy (B1213986) group in the case of methyl ethanesulfinate), leading to an inversion of configuration at the sulfur center. researchgate.net This process involves the formation of a transient, hypervalent sulfur intermediate or a transition state. researchgate.net

The reactivity of sulfinate esters in these substitutions is influenced by steric hindrance around the sulfur atom and the nature of the nucleophile and leaving group. For instance, the reaction of celecoxib (B62257) sulfinate ester with various nucleophiles such as methyl Grignard reagents or lithium amides proceeds with inversion of the sulfur stereocenter to form enantioenriched sulfoxides and sulfinamides, respectively. nih.gov

A common example of nucleophilic substitution is hydrolysis, which can be base-catalyzed. Studies on the alkaline hydrolysis of aliphatic sulfinate esters have provided insights into their reactivity.

Table 1: Kinetic Data for Alkaline Hydrolysis of Cyclic Sulfinate Esters

| Compound | Relative Rate (at 0 °C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| 1,2-Oxathiolan 2-oxide | 1.00 | 14.5 | -19.4 |

| 1,2-Oxathian 2-oxide | 0.03 | 14.4 | -26.9 |

Data sourced from studies on the alkaline hydrolysis of simple aliphatic sulfinate esters, demonstrating the effect of ring size on reactivity. rsc.org

This data indicates that the five-membered ring ester hydrolyzes significantly faster than the six-membered ring, a difference attributed primarily to a more favorable entropy of activation. rsc.org Oxygen-18 tracer studies have confirmed that these reactions proceed via nucleophilic attack on the sulfur atom, with cleavage of the sulfur-oxygen bond. rsc.org

The sulfinyl sulfur of this compound can also act as an electrophile, particularly after activation. Treatment with strong electrophiles, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), enhances the electrophilicity of the sulfur atom. This activation facilitates the sulfinylation of various nucleophiles. For example, the reaction of methyl benzenesulfinate (B1229208) with anisole (B1667542) in the presence of aluminum trichloride (B1173362) yields the corresponding aryl sulfoxide (B87167) through a Friedel-Crafts-type sulfinylation.

This electrophilic activation generates a highly reactive sulfonium (B1226848) or sulfurane intermediate, which is then attacked by the nucleophile. This strategy has been employed for the S-allylation of sulfinate esters using allyltrimethylsilane (B147118), where the activated sulfinate ester is trapped by the allylsilane to form an allyl sulfoxide after hydrolysis. mcgill.ca The mechanism involves the formation of a sulfonium intermediate which, upon hydrolysis, yields the sulfoxide product. mcgill.ca

Radical-Mediated Transformations Involving Sulfinate Esters

Sulfinate esters can be precursors to sulfonyl radicals under specific conditions. These transformations can be initiated photochemically or thermally. For instance, the visible light-induced reaction of sulfinates with pyridinium (B92312) salts can proceed through a single-electron transfer (SET) from the sulfinate to the excited state of the salt. nih.gov This generates a sulfonyl radical, which can then participate in further reactions, such as addition to alkenes. nih.gov

The efficiency of such photochemical radical processes can be described by the quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. youtube.com A quantum yield greater than one suggests a chain reaction mechanism.

Table 2: Quantum Yield for Radical Reaction

| Reaction | Quantum Yield (Φ) |

|---|---|

| Photo-induced reaction of sodium p-toluenesulfinate with an alkene and pyridinium salt | 3.6 |

This value indicates a productive radical chain pathway. nih.gov

The generated sulfonyl radical (RSO₂•) is an important intermediate that can add to carbon-carbon double bonds, leading to the formation of new carbon-sulfur bonds and functionalized products like β-pyridyl alkyl sulfones. nih.gov Similarly, radical cyclization of sulfinate esters containing an appropriately positioned alkene moiety can be initiated by radical initiators, leading to the formation of cyclic sulfur compounds.

Rearrangement Pathways of Sulfinate Esters

This compound and other sulfinate esters can undergo various rearrangement reactions, often promoted by thermal or photochemical stimuli.

While the classical Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy thioether, a related transformation, known as the sulfinate-sulfone Pummerer rearrangement, has been described for sulfoxides bearing α-electron-withdrawing groups. uni-saarland.deresearchgate.net In this reaction type, treatment of certain α-CH acidic sulfoxides with sulfinyl chlorides can lead to the formation of α-sulfonyl thioethers. The proposed mechanism involves the initial formation of a sulfonium salt, which then undergoes rearrangement. researchgate.net

A related process involves the activation of sulfinate esters under Pummerer-like conditions. For instance, treatment of methyl benzenesulfinate with Tf₂O in the presence of allyltrimethylsilane leads to an S-allylated sulfonium intermediate. mcgill.ca This intermediate is key to what can be considered an interrupted Pummerer-type reaction, where subsequent hydrolysis or reduction leads to sulfoxides or sulfides, respectively, rather than the classic rearranged product. mcgill.ca This highlights the synthetic versatility derived from intermediates typically associated with Pummerer chemistry.

Upon absorption of ultraviolet light, sulfonate esters are known to undergo photo-Fries rearrangement. hbdlib.cn This reaction involves the homolytic cleavage of the S-O ester bond, generating a sulfonyl radical and a phenoxyl radical (in the case of aryl sulfonates) within a solvent cage. These radicals can then recombine at the ortho or para position of the aromatic ring to yield sulfonyl-substituted phenols. hbdlib.cn By analogy, it is plausible that this compound could undergo similar photo-induced rearrangements, potentially involving cleavage of the S-O or S-C bonds to generate radical intermediates that could recombine in various ways.

Direct irradiation of estrone (B1671321) methyl sulfonate, a related sulfonate ester, has been shown to yield products derived from a Norrish Type I cleavage mechanism, which involves the formation of a biradical intermediate. hbdlib.cn The photochemical behavior of sulfinate esters is an area of ongoing investigation, with the potential for novel rearrangement pathways driven by the absorption of light energy.

Mechanisms of Carbon-Sulfur Bond Formation via Sulfinate Esters

The formation of carbon-sulfur (C–S) bonds using sulfinate esters like this compound is a cornerstone of their synthetic utility, providing access to sulfoxides and other organosulfur compounds. These reactions can proceed through several distinct mechanistic pathways, including transformations involving S–C or C–O bond cleavage and radical cyclizations.

One common mechanism involves the electrophilic activation of the sulfinate ester, which facilitates the attack by a carbon nucleophile. For example, in the presence of a Lewis acid like aluminum chloride (AlCl₃), sulfinate esters can undergo Friedel-Crafts-type reactions with aromatic compounds to form aryl sulfoxides. rsc.org Similarly, electrophilic activation with triflic anhydride (Tf₂O) allows for S-allylation with allylsilanes. This process is believed to proceed through a sulfonium intermediate, which upon hydrolysis yields the corresponding sulfoxide. rsc.org

Palladium-catalyzed cross-coupling reactions represent another powerful method for C–S bond formation. In these reactions, a palladium catalyst facilitates the coupling of a sulfinate ester with an organoboron compound, such as an arylboronic acid. This process typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to furnish the sulfoxide product. rsc.org

Radical mechanisms also play a role in C–S bond formation. For instance, the treatment of certain unsaturated sulfinate esters with a radical initiator can trigger a radical cyclization cascade. This process involves the generation of a trifluoromethyl radical that reacts with the sulfinate ester, leading to S–C bond cleavage and the formation of a new C–S bond in a cyclic product. rsc.org In other cases, direct sulfenylation of unactivated C-H bonds in alkanes can be achieved using arylsulfinic esters in the presence of a radical initiator like di-tert-butyl peroxide (DTBP). chemrevlett.com The proposed mechanism involves the generation of alkyl radicals that are then trapped by the sulfinate ester. chemrevlett.com

The table below summarizes key mechanistic approaches for C–S bond formation using sulfinate esters.

| Reaction Type | Key Reagents/Catalysts | General Mechanism | Reference |

|---|---|---|---|

| Pummerer-Type Reaction | Triflic anhydride (Tf₂O), Allylsilanes | Electrophilic activation of the sulfinate ester, followed by nucleophilic attack by the allylsilane and subsequent hydrolysis of a sulfonium intermediate. | rsc.org |

| Palladium-Catalyzed Cross-Coupling | Palladium catalyst (e.g., Xphos Pd G4), Base (e.g., K₂CO₃), Arylboronic acids | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. | rsc.org |

| Radical Cyclization | Benzoic peroxide (initiator) | Generation of a phenyl radical which reacts to form a trifluoromethyl radical, leading to an intramolecular cyclization via S–C cleavage. | rsc.org |

| Direct C-H Sulfenylation | Di-tert-butyl peroxide (DTBP), Iodine (I₂) | Radical-mediated process where an alkyl radical, generated from an alkane, attacks the sulfinate ester. | chemrevlett.com |

Mechanisms of Nitrogen-Sulfur and Sulfur-Sulfur Bond Formation Utilizing Sulfinate Esters

Sulfinate esters are also valuable precursors for the synthesis of compounds containing nitrogen-sulfur (N–S) and sulfur-sulfur (S–S) bonds, which are important structural motifs in medicinal and agricultural chemistry. sciencedaily.comnih.gov

The formation of N–S bonds often involves the reaction of a sulfinate ester with a nitrogen nucleophile. A novel approach utilizes dichloramines as both an oxidant and a nitrogen source in a formal S–S bond insertion process. rsc.org When diaryl disulfides are treated with a dichloramine, a sulfinimidoyl chloride intermediate is formed. This electrophilic intermediate can then be trapped by alcohols to yield sulfinimidate esters, which contain an N=S(O)R-OR' linkage. rsc.org A similar strategy can be applied to elemental sulfur to generate imidothionyl chlorides, which also serve as precursors to nitrogen-sulfur compounds. rsc.org Another method involves the reaction of sulfenamides with sulfonyloxycarbamates, which proceeds via a metal-free protocol to furnish sulfinamidines. researchgate.net

For the formation of S–S bonds, sulfinate esters can be converted into disulfides under specific conditions. For example, treatment of sulfinate esters with potassium iodide in the presence of formic acid has been shown to produce disulfides. rsc.org This transformation highlights the ability of the sulfinate group to participate in redox processes leading to the formation of a new sulfur-sulfur linkage.

The following table outlines methods for N-S and S-S bond formation from sulfinate esters.

| Bond Type | Method | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| Nitrogen-Sulfur (N-S) | Reaction with Dichloramines | Diaryl disulfides, Dichloramine, Alcohol | Sulfinimidoyl chloride | rsc.org |

| Nitrogen-Sulfur (N-S) | Nitrogen Transfer to Sulfenamides | Sulfenamides, Sulfonyloxycarbamates | Not specified | researchgate.net |

| Sulfur-Sulfur (S-S) | Reduction/Dimerization | Potassium iodide, Formic acid | Not specified | rsc.org |

Mechanistic Analogues in Biological Systems (e.g., in enzymatic processes)

While this compound itself is a synthetic molecule, the fundamental reactivity of the sulfinate functional group has parallels in biological systems. Enzymes known as sulfotransferases (SULTs) catalyze the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a nucleophilic acceptor, which can be an alcohol or an amine on a substrate. youtube.com This sulfonation reaction results in the formation of a sulfate (B86663) or sulfamate (B1201201) ester, which is structurally related to a sulfinate ester. youtube.com

The enzymatic mechanism involves the nucleophilic attack of an electron-rich oxygen or nitrogen heteroatom on the substrate at the sulfur atom of PAPS. youtube.com This process is analogous to the nucleophilic substitution reactions seen with synthetic sulfinate esters, where an alcohol can attack the electrophilic sulfur center. youtube.com The purpose of this biological transformation is often to increase the water solubility of xenobiotics (like drugs) or endogenous molecules (like steroids), facilitating their excretion. youtube.com

Furthermore, the formation of carbon-sulfur bonds is a critical process in the biosynthesis of several essential cofactors, including biotin (B1667282) and lipoic acid. nih.gov In these pathways, the sulfur is ultimately derived from cysteine. The mechanism often involves radical chemistry, where a deoxyadenosyl radical generated from S-adenosylmethionine (SAM) abstracts a hydrogen atom from the substrate, creating a carbon radical. nih.gov This radical is then quenched by a sulfur donor, which can be an iron-sulfur cluster within the enzyme active site, to form the C–S bond. nih.gov This radical-mediated C-S bond formation is mechanistically reminiscent of some synthetic strategies that use sulfinate esters and radical initiators to functionalize C-H bonds. chemrevlett.com

Enzymatic kinetic resolution of α-sulfinyl esters using lipases has also been reported. This process allows for the separation of enantiomers by selectively hydrolyzing one ester enantiomer to the corresponding carboxylic acid, demonstrating that enzymes can recognize and process the chiral sulfur center of sulfinyl compounds. nih.gov

Iv. Spectroscopic and Advanced Analytical Characterization in Methyl Ethanesulfinate Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of methyl ethanesulfinate (B1267084). Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, methyl methanesulfonate, shows distinct signals for the different methyl groups, and similar principles apply to methyl ethanesulfinate. chemicalbook.comdocbrown.info The chemical shifts of the ethyl and methyl protons in this compound are influenced by the electron-withdrawing nature of the sulfinyl group. The ethyl group typically presents as a quartet for the methylene (B1212753) (–CH₂–) protons and a triplet for the methyl (–CH₃) protons, a result of spin-spin coupling. The methyl group attached to the oxygen atom (–OCH₃) appears as a singlet, as there are no adjacent protons to couple with. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. docbrown.info For this compound, distinct signals are expected for the two carbons of the ethyl group and the single carbon of the methyl group, with their chemical shifts indicating their electronic environment.

Untargeted 2D NMR metabolomics studies on related compounds have demonstrated the power of advanced NMR techniques, such as 2D ¹H-¹³C NMR, in identifying and quantifying various methylated species within complex biological systems. nih.gov These methods could be applied to study the metabolic fate of this compound and its interactions in biological matrices.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| CH₃ (Ethyl) | ~1.3 | Triplet | 3H |

| CH₂ (Ethyl) | ~2.9 | Quartet | 2H |

| OCH₃ (Methyl) | ~3.7 | Singlet | 3H |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy Studies: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful means to probe the functional groups and bonding arrangements within this compound. ksu.edu.sauni-siegen.deyoutube.com These complementary methods are based on the principle that molecules absorb or scatter light at specific frequencies corresponding to their vibrational modes. uni-siegen.denih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to vibrations that induce a change in the molecule's dipole moment. ksu.edu.sa For this compound, the most characteristic absorption band is that of the S=O stretching vibration, which is typically strong and appears in the region of 1120-1150 cm⁻¹. The exact frequency can provide insights into the conformational state of the molecule. rsc.org Other key vibrational modes include C-H stretching and bending vibrations of the ethyl and methyl groups, as well as C-O and S-O single bond stretches. youtube.comscribd.com

Raman Spectroscopy: Raman spectroscopy, on the other hand, detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa It is often particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For this compound, Raman spectroscopy can provide complementary information to IR, especially for the S=O stretch and vibrations of the carbon skeleton. uni-siegen.de

Interactive Data Table: Characteristic Vibrational Frequencies for Sulfinate Esters

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

| S=O Stretch | 1120 - 1150 | IR, Raman |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| C-O Stretch | 1000 - 1300 | IR, Raman |

| S-O Stretch | 700 - 850 | IR, Raman |

Mass Spectrometry (MS) in Reaction Product Analysis and Identification

Mass spectrometry (MS) is an indispensable analytical tool for identifying and characterizing this compound and its reaction products. nih.gov It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation. tutorchase.comyoutube.com

In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak corresponding to its molecular weight would be observed, although it may be weak. wpmucdn.commsu.edu The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl or sulfinyl group. libretexts.orgchemguide.co.uk For this compound, characteristic fragments would likely arise from the loss of the methoxy (B1213986) group (•OCH₃) or the ethyl group (•CH₂CH₃). The fragmentation of related sulfinate esters has been shown to be distinct from their isomeric sulfones, allowing for clear differentiation. researchgate.net

More advanced techniques like tandem mass spectrometry (LC/MS/MS) can be used for the sensitive and specific quantification of sulfonate esters, which are potential impurities, in various samples. nih.gov These methods utilize multiple reaction monitoring (MRM) to enhance selectivity and achieve low detection limits. nih.gov

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 124 | [CH₃CH₂S(O)OCH₃]⁺• (Molecular Ion) | - |

| 95 | [CH₃CH₂SO]⁺ | •OCH₃ |

| 93 | [S(O)OCH₃]⁺ | •CH₂CH₃ |

| 79 | [SO₂CH₃]⁺ | C₂H₅ |

| 65 | [SO₂]⁺• | CH₃CH₂OCH₃ |

Note: These are predicted fragments and their relative intensities can vary.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Sulfinate Esters

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, XRD studies on crystalline sulfinate esters and related sulfonamides have provided invaluable insights into their solid-state structures, including bond lengths, bond angles, and intermolecular interactions. researchgate.neteurjchem.com

These studies reveal how steric and electronic factors influence the crystal packing. researchgate.net For chiral sulfinate esters, XRD is crucial for determining the absolute stereochemistry. nih.govwixsite.com The structural data obtained from XRD can be correlated with spectroscopic findings and theoretical calculations to build a comprehensive understanding of the molecule's properties. rsc.org

Other Advanced Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS) in Mechanistic Studies)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. nih.govmdpi.commicro.org.au In the context of sulfinate ester research, XPS can be employed to study the interaction of these compounds with surfaces, which is relevant in fields like catalysis and materials science. researchgate.net

For instance, XPS can be used to analyze the oxidation state of sulfur in sulfinate esters adsorbed on a substrate. researchgate.net This can be particularly useful in mechanistic studies of reactions involving sulfinates, helping to identify intermediates and understand reaction pathways. researchgate.netamericanpharmaceuticalreview.com The technique is capable of distinguishing between different sulfur oxidation states, such as sulfinate, sulfite, and sulfate (B86663). researchgate.net

Conformational Analysis through Spectroscopic Methods

The rotational isomerism around the S-C and S-O bonds in this compound gives rise to different conformers. Spectroscopic methods, in conjunction with theoretical calculations, are employed to study these conformational equilibria. rsc.org

Infrared spectroscopy can often distinguish between different conformers because the vibrational frequencies, particularly of the S=O stretch, can be sensitive to the molecular geometry. researchgate.net By analyzing the temperature dependence of IR spectra, the relative stabilities of the different conformers can be determined. researchgate.net NMR spectroscopy can also provide information on conformational dynamics, as the chemical shifts and coupling constants can be averaged values reflecting the populations of different conformers.

V. Computational and Theoretical Chemistry of Methyl Ethanesulfinate

Electronic Structure Elucidation of Methyl Ethanesulfinate (B1267084) and Analogues

The electronic structure of methyl ethanesulfinate and similar sulfinate esters is fundamental to understanding their chemical behavior. Computational methods are invaluable in delineating the distribution of electrons and the nature of chemical bonds within these molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of sulfinate esters. unad.edu.co DFT calculations, particularly using functionals like B3LYP, have been successfully employed to determine the stability of intermediate species in reactions involving sulfinates. unad.edu.co For instance, in the sulfonation of methyl esters, DFT calculations at the B3LYP/6-31G(d) level have been used to verify the stability of proposed reaction intermediates. unad.edu.co These studies confirm that the reaction mechanism is consistent with a second-order kinetic model. unad.edu.co

DFT can also be used to study the regioselective functionalization of related compounds, providing insights into how solvents influence reaction outcomes. mdpi.com The choice of functional and basis set, such as B3LYP with 6-311++G(d), is crucial for accurately modeling molecular geometries and the energies of stationary points on the potential energy surface. mdpi.com While DFT provides valuable insights, it is acknowledged that for higher accuracy in determining energy barriers, more advanced methods like CCSD(T) may be necessary. mdpi.com

The application of DFT extends to understanding the reactivity of various organosulfur compounds. By calculating thermodynamic and global reactivity descriptors, researchers can compare the chemical behavior of different molecules, such as garlic metabolites. mdpi.com

Ab Initio and Post-Hartree-Fock Methodologies

Ab initio and post-Hartree-Fock methods offer a higher level of theory for probing the electronic structure of molecules, accounting for electron correlation effects that are approximated in DFT. wikipedia.orgnumberanalytics.com These methods are "from first principles," meaning they are derived directly from theoretical principles without the inclusion of experimental data. numberanalytics.com

Ab initio calculations are instrumental in studying reaction mechanisms, allowing for the investigation of reaction intermediates and the calculation of energy barriers, which helps in predicting reaction rates. numberanalytics.com They can also elucidate molecular properties by calculating molecular orbitals and predicting reactivity. numberanalytics.com

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4), Configuration Interaction (CI), and Coupled Cluster (CC) theory, build upon the Hartree-Fock approximation to provide a more accurate description of electron correlation. wikipedia.orgststephens.net.inpku.edu.cn These methods are particularly important for systems where electron correlation is significant, such as in bond-breaking processes or for describing excited states. numberanalytics.comststephens.net.in For example, G3(MP2)-RAD calculations have been used to predict activation energies in intramolecular homolytic substitution reactions of sulfinates. nih.gov While computationally more demanding, post-Hartree-Fock methods can yield results that are in closer agreement with experimental data. numberanalytics.com The choice between different post-Hartree-Fock methods often involves a trade-off between computational cost and desired accuracy. numberanalytics.com

Theoretical Modeling of Reaction Pathways and Transition States

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgyoutube.com Computational chemistry allows for the detailed modeling of these reaction pathways and the characterization of transition state structures.

Theoretical calculations, including both DFT and ab initio methods, are used to map out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and the transition states that connect them. numberanalytics.com For instance, in the intramolecular homolytic substitution at a sulfur atom in sulfinates, calculations have shown that the reaction proceeds through a smooth transition state where the attacking and leaving radicals are nearly collinear. nih.gov In other cases, such as reactions involving aryl radicals, hypervalent intermediates may be involved. nih.gov

The Gibbs energy of activation (ΔG‡), which is the difference in Gibbs energy between the reactants and the transition state, is a key parameter that determines the reaction rate. youtube.com Computational methods can be used to calculate ΔG‡, providing a quantitative prediction of how fast a reaction will proceed. youtube.com This approach has been applied to various reactions involving sulfinates, helping to elucidate their reaction mechanisms. nih.govchemrevlett.com For example, in the reaction of sulfinates with pyridinium (B92312) salts, calculations have helped to understand the regioselectivity of the reaction by comparing the energies of different possible transition states. nih.gov

Conformational Space Exploration and Dynamics Simulations

The three-dimensional structure of a molecule can significantly influence its reactivity. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt and determining their relative energies. youtube.comyoutube.com

Computational methods are widely used to explore the conformational space of molecules like this compound. youtube.com By systematically rotating rotatable bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the low-energy conformers. youtube.com This is particularly important for flexible molecules that can exist in multiple conformations in solution. youtube.com

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into how molecules change their conformation and interact with their environment. researchgate.net These simulations can be used to study the properties of sulfinate esters at interfaces, such as the water/chloroform interface. researchgate.net

Prediction and Interpretation of Spectroscopic Signatures via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating these properties for a proposed structure, they can be compared with experimental spectra to confirm the identity and structure of a compound.

DFT calculations are commonly used to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. dntb.gov.ua The calculated frequencies can help in assigning the vibrational modes observed in an experimental spectrum. Similarly, computational methods can predict chemical shifts and coupling constants, which are the key parameters in an NMR spectrum.

For this compound, computational prediction of its spectroscopic signatures would involve optimizing its geometry and then performing frequency and NMR calculations at a suitable level of theory. The results would provide a theoretical spectrum that can be compared with experimental data for validation.

Quantum Mechanical Insights into Reactivity and Selectivity

Quantum mechanics provides the fundamental principles that govern chemical reactivity and selectivity. rsc.org Computational methods based on quantum mechanics can provide detailed insights into why certain reactions are favored over others.

By analyzing the electronic structure of reactants and transition states, it is possible to understand the factors that control the outcome of a reaction. numberanalytics.com For example, the distribution of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can indicate the most likely sites for nucleophilic or electrophilic attack. dntb.gov.ua

In the context of this compound and related compounds, quantum mechanical calculations can be used to rationalize observed selectivity in reactions. For example, in reactions where multiple products are possible, calculating the activation energies for the different pathways can explain why one product is formed preferentially. nih.gov This understanding is crucial for designing new reactions and for optimizing the conditions for desired chemical transformations. aganitha.ai

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.